molecular formula C21H28N2O3 B12754712 Piperazine, 1-phenyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- CAS No. 82205-90-1

Piperazine, 1-phenyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-

Cat. No.: B12754712
CAS No.: 82205-90-1
M. Wt: 356.5 g/mol
InChI Key: XVTWPBXEXCAEMB-UHFFFAOYSA-N
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Description

Piperazine, 1-phenyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines featuring a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 1-phenyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method is the Ugi reaction, which is a multicomponent reaction that forms piperazine rings through the condensation of amines, aldehydes, isocyanides, and carboxylic acids . Another approach involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods

Industrial production of piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of piperazine compounds with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-phenyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperazine derivatives .

Scientific Research Applications

Piperazine, 1-phenyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of piperazine, 1-phenyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of parasitic worms, making it effective as an anthelmintic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-phenyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- is unique due to the presence of both a phenyl group and a trimethoxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

82205-90-1

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

1-phenyl-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine

InChI

InChI=1S/C21H28N2O3/c1-24-19-15-17(16-20(25-2)21(19)26-3)9-10-22-11-13-23(14-12-22)18-7-5-4-6-8-18/h4-8,15-16H,9-14H2,1-3H3

InChI Key

XVTWPBXEXCAEMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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